Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with amino, bromo, and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate typically involves the reaction of ethyl 5-amino-1H-pyrazole-3-carboxylate with 4-bromopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrazoles, while oxidation reactions can produce nitro derivatives.
Scientific Research Applications
Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The pyridyl and pyrazole rings can engage in π-π stacking interactions with aromatic residues in proteins, while the amino and bromo groups can form hydrogen bonds and halogen bonds, respectively. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1H-pyrazole-3-carboxylate: Lacks the bromo and pyridyl substituents, making it less versatile in certain chemical reactions.
4-Bromopyrazole: Contains the bromo group but lacks the amino and pyridyl substituents, limiting its applications in medicinal chemistry.
1-(4-Pyridyl)pyrazole:
Uniqueness
Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. The presence of the bromo group allows for further functionalization, while the amino and pyridyl groups enhance its interactions with biological targets.
Properties
Molecular Formula |
C11H11BrN4O2 |
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Molecular Weight |
311.13 g/mol |
IUPAC Name |
ethyl 5-amino-4-bromo-1-pyridin-4-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C11H11BrN4O2/c1-2-18-11(17)9-8(12)10(13)16(15-9)7-3-5-14-6-4-7/h3-6H,2,13H2,1H3 |
InChI Key |
YIOGFEKJCFEJIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Br)N)C2=CC=NC=C2 |
Origin of Product |
United States |
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